Pyridine, 4-(tert-butylthio)-

Catalog No.
S1516854
CAS No.
18794-26-8
M.F
C9H13NS
M. Wt
167.27 g/mol
Availability
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Pyridine, 4-(tert-butylthio)-

CAS Number

18794-26-8

Product Name

Pyridine, 4-(tert-butylthio)-

IUPAC Name

4-tert-butylsulfanylpyridine

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

InChI

InChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3

InChI Key

ZEROTOAVTDOIRS-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=CC=NC=C1

Canonical SMILES

CC(C)(C)SC1=CC=NC=C1

Description

The exact mass of the compound Pyridine, 4-(tert-butylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine, 4-(tert-butylthio)- is a derivative of pyridine characterized by the presence of a tert-butylthio group attached to the fourth carbon of the pyridine ring. Its chemical formula is C9H13NSC_9H_{13}NS, and it features a nitrogen atom in the aromatic ring, which contributes to its unique chemical properties. The tert-butylthio group enhances the compound's steric bulk and may influence its reactivity and interactions in various chemical environments.

  • Nucleophilic Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitutions, where nucleophiles attack electrophilic centers.
  • Electrophilic Aromatic Substitution: The tert-butylthio group can direct electrophiles to the ortho or para positions on the ring, facilitating further functionalization.
  • Oxidation and Reduction: The sulfur atom in the tert-butylthio group can be oxidized to sulfoxides or sulfones, while reductions can lead to simpler derivatives by removing sulfur-containing groups .

Pyridine derivatives are often explored for their biological activities. Pyridine, 4-(tert-butylthio)- has shown potential in medicinal chemistry due to its ability to interact with various biological targets. Compounds with similar structures have been investigated for their roles as enzyme inhibitors or modulators of biological pathways. The presence of the tert-butylthio group may enhance lipophilicity and influence membrane permeability, which is crucial for pharmacological efficacy.

The synthesis of pyridine, 4-(tert-butylthio)- typically involves several methods:

  • Nucleophilic Substitution: A pyridine derivative can be reacted with tert-butylthiol under basic conditions (e.g., using sodium hydride) to introduce the tert-butylthio group.
  • Electrophilic Aromatic Substitution: Starting from 4-bromopyridine, a reaction with tert-butylthiol can yield pyridine, 4-(tert-butylthio)-.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can also facilitate the introduction of the tert-butylthio group onto the pyridine ring .

Pyridine, 4-(tert-butylthio)- has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
  • Agricultural Chemicals: This compound may be used in developing agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: Pyridine derivatives are utilized in creating polymers and other materials with specific chemical properties.

Studies on pyridine, 4-(tert-butylthio)- focus on its interactions with biological macromolecules such as proteins and nucleic acids. The unique steric and electronic properties imparted by the tert-butylthio group may allow for selective binding to specific targets, influencing enzyme activity or receptor interactions. Research often employs techniques like molecular docking simulations and binding affinity assays to elucidate these interactions.

Several compounds share structural similarities with pyridine, 4-(tert-butylthio)-. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Pyridine, 4-methylPyridine with a methyl group at position 4Smaller substituent; less sterically hindered
Pyridine, 2-(tert-butylthio)Pyridine with a tert-butylthio group at position 2Different position affects reactivity and properties
Pyridine, 3-(tert-butylthio)Pyridine with a tert-butylthio group at position 3Similar functional group but different substitution site

Uniqueness

Pyridine, 4-(tert-butylthio)- is unique due to its combination of steric hindrance from the tert-butyl group and the electronic effects from both the sulfur and nitrogen atoms. This combination allows for distinct reactivity patterns compared to other pyridine derivatives with simpler substituents or different substitution patterns.

XLogP3

2.3

Other CAS

18794-26-8

Dates

Modify: 2023-07-17

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